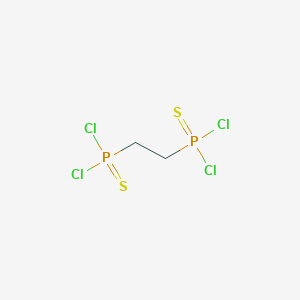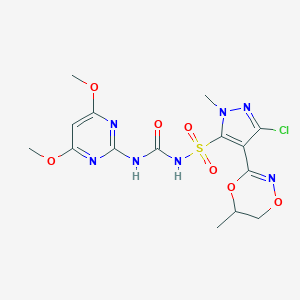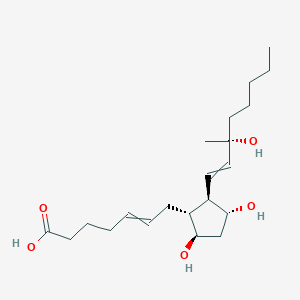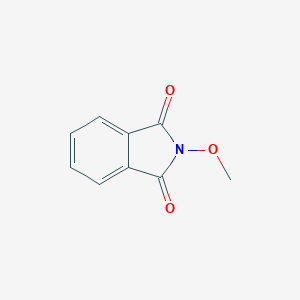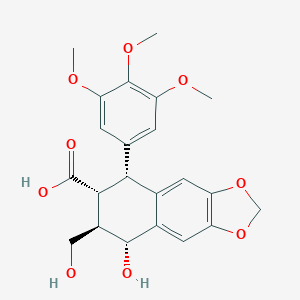
Podophyllinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podophyllinic acid is a naturally occurring lignan that is found in the roots of the Podophyllum emodi plant. It is a member of the podophyllotoxin family of compounds and has been studied extensively for its potential use in various scientific applications.
Aplicaciones Científicas De Investigación
Antineoplastic Agent Development
Podophyllinic acid, derived from podophyllin-containing materials, played a crucial role in the development of antineoplastic agents targeting the DNA unwinding enzyme, topoisomerase II. This advancement led to the creation of etoposide, a topoisomerase II inhibitor widely used in cancer treatment. The development and clinical benefits of etoposide and its prodrug, etoposide phosphate, are significant milestones in cancer therapy (Hande, 1998).
Drug Discovery and Development
The study of podophyllin formulations, from which podophyllinic acid is derived, has been instrumental in drug discovery and development. Applications of these compounds extend to treatments for venereal warts, psoriasis, rheumatoid arthritis, malaria, and Alzheimer's disease. This area of research highlights the transformation of a plant extract with known toxicity into a foundation for developing new therapeutic agents (Bohlin & Rosen, 1996).
Propiedades
Número CAS |
1853-37-8 |
|---|---|
Nombre del producto |
Podophyllinic acid |
Fórmula molecular |
C22H24O9 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19-,20-/m0/s1 |
Clave InChI |
XRBSKUSTLXISAB-XVVDYKMHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Sinónimos |
podophyllic acid podophyllinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




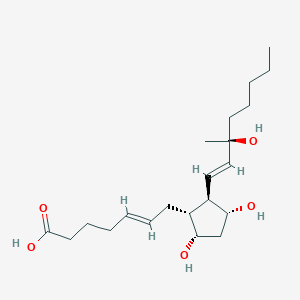



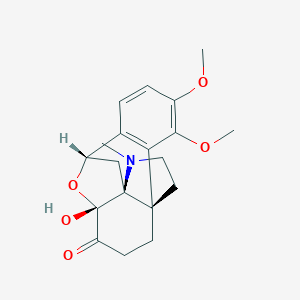
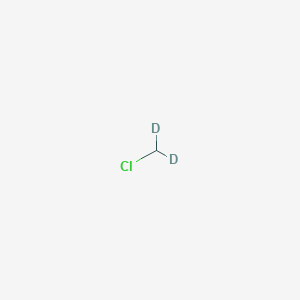

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
